discretine N-oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H23NO5 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(13aS)-2,10,11-trimethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-3-ol |
InChI |
InChI=1S/C20H23NO5/c1-24-18-10-15-12(7-17(18)22)4-5-21(23)11-14-9-20(26-3)19(25-2)8-13(14)6-16(15)21/h7-10,16,22H,4-6,11H2,1-3H3/t16-,21?/m0/s1 |
InChI Key |
VVJSPQNTUBTZOK-BJQOMGFOSA-N |
Isomeric SMILES |
COC1=C(C=C2C[N+]3(CCC4=CC(=C(C=C4[C@@H]3CC2=C1)OC)O)[O-])OC |
Canonical SMILES |
COC1=C(C=C2C[N+]3(CCC4=CC(=C(C=C4C3CC2=C1)OC)O)[O-])OC |
Synonyms |
discretine N-oxide |
Origin of Product |
United States |
Isolation and Structural Elucidation of Discretine N Oxide
Isolation Methodologies from Botanical Sources
Discretine (B1218391) N-oxide has been successfully isolated from the stem bark of Desmos rostrata (Annonaceae), a plant species found in Vietnam. acs.orgresearchgate.net The isolation process typically begins with the extraction of the dried and powdered plant material using a solvent such as methanol (B129727). This initial extract, containing a complex mixture of phytochemicals, is then subjected to a series of partitioning steps with solvents of varying polarities, such as n-hexane and dichloromethane (B109758), to separate compounds based on their solubility. acs.orgresearchgate.net
The dichloromethane-soluble fraction, which is enriched with alkaloids, undergoes further purification. acs.orgresearchgate.net This is achieved through repeated open column chromatography on silica (B1680970) gel. acs.orgresearchgate.net The separation is meticulously monitored, and fractions containing the target compound are combined to yield purified discretine N-oxide. acs.orgresearchgate.net
Advanced Spectroscopic Characterization Techniques
The definitive identification and structural elucidation of this compound rely on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D-NMR) experiments are employed to piece together the molecular puzzle. acs.orgresearchgate.net
Table 1: Selected ¹H NMR Spectroscopic Data for this compound and Discretine
| Proton | This compound (δH) | Discretine (δH) |
| CH₂-6 | 3.79 and 3.71 | 3.06 and 2.66 |
| CH₂-8 | 4.82 and 4.34 | 3.96 and 3.66 |
| CH-13a | 4.83 | 3.62 |
| Source: acs.org |
Mass Spectrometry (MS)
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was used to determine its exact molecular mass. acs.org The observed protonated molecular ion [M + H]⁺ confirmed a molecular formula that accounted for an additional oxygen atom compared to discretine, further supporting the identification of the compound as an N-oxide. acs.org
Determination of Absolute and Relative Stereochemistry
The stereochemistry of this compound, specifically the configuration at its chiral centers, was determined by considering the stereochemistry of its known precursor, (-)-discretine, which was also isolated from the same plant source, Desmos rostrata. acs.org Since (-)-discretine possesses a known (S)-configuration at the C-13a position, and the N-oxidation does not affect this chiral center, the (9S)-configuration was proposed for (-)-discretine N-oxide. acs.org The optical activity of the isolated compound, measured as a specific rotation, further supports the presence of a single enantiomer. acs.org
Synthetic Strategies and Chemical Transformations of Discretine N Oxide
Chemical Synthesis of N-Oxide Functionalities
The introduction of an N-oxide moiety onto the tertiary nitrogen of the discretine (B1218391) scaffold is primarily achieved through direct oxidation. This transformation, while conceptually straightforward, involves nuanced considerations regarding reagents, reaction conditions, and stereochemical outcomes.
Oxidative Methods for Nitrogen Atom Incorporation
The synthesis of alkaloid N-oxides, including that of discretine N-oxide, relies on the oxidation of the tertiary amine present in the parent molecule. mdpi.com This process involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. A variety of oxidizing agents have been effectively employed for this purpose in the broader class of alkaloids. mdpi.comchem-station.com
Commonly used oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and organic peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comchem-station.com The uncatalyzed reaction with H₂O₂ can be slow, often necessitating a large excess of the oxidant to achieve complete conversion. nih.gov More recently, reagents such as potassium peroxymonosulfate (B1194676) (KPMS), commercially known as Oxone, have been shown to facilitate rapid and efficient N-oxidation of alkaloids at room temperature. mdpi.com The choice of oxidant and reaction conditions, such as solvent and pH, is critical for optimizing the yield and minimizing side reactions. For instance, the oxidation of many alkaloids to their N-oxides proceeds optimally in an alkaline environment, with a pH close to the pKa of the parent alkaloid. mdpi.com
Another effective reagent system is urea-hydrogen peroxide (UHP), which offers a stable, inexpensive, and easy-to-handle solid alternative for the oxidation of nitrogen heterocycles. organic-chemistry.org The following table summarizes common oxidative agents used for N-oxide formation in alkaloids.
| Oxidizing Agent | Typical Reaction Conditions | Key Characteristics | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, sometimes with catalysts (e.g., MeReO₃) | Common and inexpensive, but can be slow and require excess reagent. | chem-station.comnih.gov |
| m-Chloroperoxybenzoic acid (m-CPBA) | Aprotic solvents (e.g., CH₂Cl₂) at low temperatures | Highly effective and generally provides clean reactions. | liverpool.ac.uk |
| Potassium Peroxymonosulfate (KPMS/Oxone®) | Aqueous solutions, often buffered to optimal pH | Rapid and efficient, enabling synthesis in as little as 15 minutes. | mdpi.com |
| Urea-Hydrogen Peroxide (UHP) | Solid-state or in various solvents | Stable, inexpensive, and safe solid oxidant. | organic-chemistry.org |
| Peroxyacetic acid | Typically used for preparing polymeric aromatic N-oxides. | A strong oxidant suitable for less reactive systems. | rsc.org |
Stereoselective Approaches in N-Oxide Synthesis
The nitrogen atom in this compound is a new stereocenter. Consequently, the oxidation of discretine can lead to the formation of two diastereomers, designated as α-N-oxide and β-N-oxide. The stereochemical outcome of the N-oxidation is influenced by the steric environment around the nitrogen atom of the parent alkaloid. The pre-existing chirality of the discretine molecule directs the approach of the oxidizing agent, often leading to a preferential formation of one diastereomer over the other.
In the study of related aporphine (B1220529) alkaloids, the stereochemistry of the N-oxide center is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the chemical shifts of the N-methyl group and adjacent protons. researchgate.netrsc.org For instance, it has been reported for some aporphine N-oxides that the N-methyl group in the β-position resonates at a different chemical shift compared to the α-position. researchgate.net Specifically, in one study, an N-methyl group in the β position resonated at δ 3.05, while the α-isomer was observed at δ 3.45. researchgate.net This difference in chemical shift provides a diagnostic tool to assign the stereochemistry of the newly formed N-oxide. The diastereoselective oxidation of proline derivatives has also been studied, highlighting the role of hydrogen bonding in directing the stereochemical course of the oxidation. liverpool.ac.uk
| N-Oxide Isomer | Reported ¹H-NMR Chemical Shift (δ) of N-CH₃ | Reference |
|---|---|---|
| α-N-oxide (example) | ~3.45 ppm | researchgate.net |
| β-N-oxide (example) | ~3.05 ppm | researchgate.net |
Enzymatic and Microbial Biotransformation for N-Oxide Production
Biotransformation, utilizing whole microorganisms or isolated enzymes, presents a green and highly selective alternative to chemical synthesis. mdpi.com These biocatalytic methods operate under mild conditions and can achieve high chemo-, regio-, and stereoselectivity, which is often difficult to attain with conventional chemical methods. ndl.gov.innih.gov The enzymatic reactions involved in biotransformation include oxidation, reduction, and hydrolysis. slideshare.net
While specific studies on the microbial biotransformation of discretine to its N-oxide are not extensively documented, the general methodology is well-established for other alkaloids. ndl.gov.inslideshare.net The process typically involves incubating the substrate (discretine) with a selected microbial culture, such as fungi or bacteria. nih.gov These microorganisms possess enzymes, like oxidases, that can perform the N-oxidation. For example, endophytic fungi have been shown to produce novel prenylated indole (B1671886) alkaloid N-oxides through complex biosynthetic pathways involving oxidative steps. mdpi.com The production of N-oxides via biotransformation can be achieved using growing cultures, resting cells, or immobilized cells or enzymes. slideshare.net This approach holds significant promise for the stereoselective synthesis of either the α- or β-diastereomer of this compound by selecting an appropriate microorganism or enzyme.
Chemoenzymatic Synthetic Pathways
Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic reactions to create efficient and novel synthetic routes. rsc.org This strategy is particularly valuable for the synthesis of complex molecules like alkaloids. nih.gov A common chemoenzymatic approach involves using an enzyme to create a chiral building block, which is then elaborated through conventional chemical synthesis. rsc.org
In the context of this compound, a hypothetical chemoenzymatic pathway could involve the enzymatic resolution of a synthetic precursor to discretine to yield an enantiomerically pure intermediate. This intermediate would then be converted to discretine via chemical steps, followed by a final, potentially stereoselective, oxidation (either chemical or enzymatic) to yield the desired N-oxide. This multi-step process, combining enzymatic and chemical transformations, allows for precise control over the stereochemistry of the final product. mdpi.com Such strategies have been successfully applied to the total synthesis of other complex alkaloids, demonstrating their power and versatility. acs.org
Reactivity and Stability of the N-Oxide Moiety in Complex Systems
The N-oxide functional group significantly alters the chemical properties of the parent alkaloid, introducing new modes of reactivity and influencing its stability. Generally, N-oxides are stable compounds at room temperature. nih.gov However, they can undergo specific thermal or chemical transformations.
A characteristic reaction of aporphine N-oxides upon heating is the Cope elimination. nih.govairitilibrary.com This is a syn-elimination reaction that requires a hydrogen atom beta to the N-oxide group. The reaction results in the formation of a phenanthrene (B1679779) hydroxylamine (B1172632) derivative, providing a potential biogenetic pathway from aporphines to phenanthrenes. nih.govairitilibrary.com
Another important transformation is the Polonovski reaction, which is typically initiated by acylating the N-oxide oxygen with reagents like acetic anhydride. nih.gov This activates the molecule for subsequent reactions, such as dealkylation. The stability of the N-oxide can also be influenced by its electronic environment. Aromatic N-oxides tend to be more stable than aliphatic amine oxides due to resonance stabilization. nih.gov Quantum chemical studies have also been employed to understand the influence of the N-oxide group on molecular stability, showing that while N-oxidation can sometimes decrease stability, in certain structures it can relieve electronic repulsion and be a stabilizing factor. researchgate.net
| Reaction | Conditions | Product Type | Significance | Reference |
|---|---|---|---|---|
| Cope Elimination | Heating | Alkene and Hydroxylamine (Phenanthrene hydroxylamine derivative for aporphines) | Characteristic thermal rearrangement of tertiary amine N-oxides. | nih.govnih.govairitilibrary.com |
| Polonovski Reaction | Acylating agents (e.g., Ac₂O) | Enamine/Iminium ion, leading to dealkylation or other transformations | A method for C-N bond cleavage and functionalization. | nih.gov |
| Reduction | Reducing agents (e.g., catalytic hydrogenation, certain metals) | Parent tertiary amine | Reversion to the parent alkaloid. | mdpi.com |
Biosynthetic Investigations of Discretine N Oxide
Proposed Biosynthetic Pathways from Precursor Molecules
The biosynthesis of discretine (B1218391) N-oxide originates from the well-established pathway of protoberberine alkaloids, which are a class of benzylisoquinoline alkaloids. The journey begins with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.org These two molecules undergo a condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the central intermediate, (S)-norcoclaurine. researchgate.netmdpi.com
Following the formation of the core benzylisoquinoline skeleton, a sequence of methylation, hydroxylation, and cyclization reactions occurs to build the characteristic protoberberine structure. Key intermediates in this pathway leading towards discretine include (S)-reticuline and (S)-scoulerine. The formation of (S)-scoulerine from (S)-reticuline is a critical step, catalyzed by the berberine (B55584) bridge enzyme (BBE), which forms the C-8 bridge of the protoberberine core. frontiersin.orgpnas.org Subsequent enzymatic modifications, including specific O-methylations, lead to the formation of discretine. The final step in the biosynthesis of discretine N-oxide is the direct oxidation of the tertiary nitrogen atom of the discretine molecule.
Table 1: Key Precursors in the Biosynthesis of the Discretine Skeleton
Identification of Key Enzymatic Steps in N-Oxidation
The conversion of a tertiary amine, such as the nitrogen atom in the protoberberine structure of discretine, into an N-oxide is a common metabolic step in living organisms. This oxidation reaction is catalyzed by specific monooxygenase enzymes. Two primary enzyme families are known to be responsible for the N-oxidation of alkaloids and other xenobiotics: Cytochrome P450 monooxygenases (CYPs or P450s) and Flavin-containing monooxygenases (FMOs). nih.govnih.govhyphadiscovery.com
Flavin-containing Monooxygenases (FMOs): FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in various compounds. nih.govtaylorandfrancis.com Unlike P450s, FMOs are generally not involved in carbon oxidation but are highly efficient at N-oxidation, often considered a classic detoxification pathway. nih.govfrontiersin.org Studies on various alkaloids, such as pyrrolizidines, have demonstrated that FMOs can be the primary enzymes responsible for their conversion to the corresponding N-oxides. nih.govnih.gov
While the specific enzyme that catalyzes the N-oxidation of discretine has not been definitively isolated and characterized, it is almost certain to be a member of either the CYP450 or FMO family. The relative contribution of each enzyme system can be species and tissue-dependent. nih.gov
Table 2: Comparison of Enzyme Families in Alkaloid N-Oxidation
Elucidation of Metabolic Relationships with Co-occurring Alkaloids
This compound is metabolically derived from its direct precursor, discretine. This relationship is strongly supported by the simultaneous isolation of both compounds from the same plant source. Research on the chemical constituents of the stem bark of Desmos rostrata led to the isolation of this compound alongside a significant amount of discretine. nih.govresearchgate.netacs.org This co-occurrence is a hallmark of a direct precursor-product relationship in a biosynthetic pathway, where the organism produces the N-oxide via the oxidation of the parent alkaloid.
In addition to discretine, several other related alkaloids were identified from Desmos rostrata. nih.govresearchgate.netacs.org The presence of this suite of structurally similar compounds provides a snapshot of the active metabolic pathways within the plant.
Table 3: Alkaloids Co-isolated with this compound from Desmos rostrata
The metabolic relationship between these compounds can be inferred from their structures. Dehydrodiscretine is an oxidized form of discretine, suggesting a further metabolic pathway for discretine beyond N-oxidation. The aporphine (B1220529) alkaloids, such as predicentrine, share the same benzylisoquinoline precursors as the protoberberines, indicating a branch point in the biosynthetic pathway. The presence of discretine, its N-oxide, and its further oxidized derivative (dehydrodiscretine) together illustrates a dynamic metabolic network within the plant.
Table 4: Compound Names Mentioned in Article
Mechanistic Elucidation of Biological Activities of Discretine N Oxide
Antiplasmodial Action Mechanisms
Discretine (B1218391) N-oxide has demonstrated notable activity against the malaria parasite, Plasmodium falciparum. Research has identified it as an inhibitor of parasitic growth, contributing to the ongoing search for novel antimalarial compounds. researchgate.net The compound was isolated from the stem bark of Desmos rostrata and showed an inhibitory concentration (IC50) of 4.2 µM against the Indochina (FcB1) strain of P. falciparum. researchgate.netresearchgate.net Interestingly, its parent compound, discretine, and a related derivative, dehydrodiscretine, exhibited even greater potency with IC50 values of 1.6 µM and 0.9 µM, respectively. researchgate.net This suggests that while the N-oxide moiety is compatible with antiplasmodial activity, it may not be essential for it, and its presence slightly reduces the potency compared to the parent tertiary amine. researchgate.net
Table 1: Antiplasmodial Activity of Discretine N-Oxide and Related Compounds
| Compound | Source Organism | P. falciparum Strain | IC50 (µM) | Citation |
|---|---|---|---|---|
| This compound | Desmos rostrata | FcB1 | 4.2 | researchgate.net |
| Discretine | Desmos rostrata | FcB1 | 1.6 | researchgate.net |
| Dehydrodiscretine | Desmos rostrata | FcB1 | 0.9 | researchgate.net |
While the antiplasmodial activity of this compound has been quantified, the precise cellular and molecular targets within the Plasmodium parasite have not been fully elucidated in the available scientific literature. For alkaloids in general, established antiplasmodial mechanisms include the inhibition of hemozoin formation, a critical detoxification process for the parasite, and the blockage of protein synthesis. nih.govherbmedpharmacol.com Other potential targets in P. falciparum for drug discovery include various enzymes, transport proteins on the parasite's membranes, and pathways essential for its development and replication, such as those in the apicoplast. nih.govresearchgate.net However, specific studies confirming that this compound utilizes any of these particular mechanisms are yet to be published.
Cytotoxic Activity Mechanisms
Detailed studies focusing specifically on the cytotoxic activity and mechanisms of this compound are limited. Often, natural product screenings evaluate compounds for a primary activity, such as antiplasmodial effects, without a comprehensive cytotoxic profile against human cell lines.
Direct research into the cellular proliferation inhibition pathways affected by this compound is not extensively documented. However, the mechanisms of other cytotoxic N-oxide-containing alkaloids can provide insight into potential modes of action for this class of compounds. For example, the pyrrolizidine (B1209537) alkaloid indicine (B129459) N-oxide has been found to exert its cytotoxic effects by inhibiting the assembly of microtubules and causing DNA damage. nih.gov Another compound, antofine-N-oxide, inhibits the proliferation of various cancer cell lines and can induce apoptosis, or programmed cell death, through signaling pathways involving tumor necrosis factor-alpha (TNFα). nih.gov These examples suggest that N-oxide alkaloids as a group may interfere with fundamental cellular processes such as cell division and survival, but experimental validation is required to determine if this compound acts via similar or distinct pathways.
Broader Biological Role of N-Oxide Moieties in Bioactive Compounds
The N-oxide moiety (N⁺–O⁻) is more than a simple functional group; its unique chemical and physical properties often impart significant biological functions to the parent molecule. nih.govacs.org This zwitterionic group is highly polar and can form strong hydrogen bonds, which typically increases water solubility and can alter how the molecule interacts with biological targets compared to its tertiary amine precursor. acs.orgresearchgate.netrsc.org
A key feature of many N-oxides is their redox reactivity. acs.org They can be chemically or enzymatically reduced back to their corresponding parent amines within a biological system. This reduction is a critical aspect of their mechanism of action in certain contexts. The N-oxide group can be selectively reduced by various enzymes, particularly in environments with low oxygen levels (hypoxia). nih.govacs.org This reactivity is fundamental to their application as targeted therapeutic agents, as the conversion from the N-oxide form to the amine can dramatically change the compound's biological activity.
The redox sensitivity of the N-oxide group has been ingeniously exploited in the design of hypoxia-activated prodrugs (HAPs). nih.govfrontiersin.org Prodrugs are inactive or less active compounds that are metabolized into active drugs within the body. N-oxide-based HAPs are designed to be relatively non-toxic in their N-oxide form but become potent cytotoxic agents upon reduction to the parent amine. acs.orgtaylorandfrancis.com This reduction occurs preferentially in the hypoxic microenvironments characteristic of solid tumors, where oxygen levels are low. frontiersin.orgresearchgate.net
This targeted activation mechanism offers a significant therapeutic advantage by localizing the cytotoxic effect to the tumor tissue, thereby sparing healthy, well-oxygenated cells and reducing systemic toxicity. frontiersin.org A classic example is tirapazamine (B611382) (TPZ), a benzotriazine di-N-oxide, which is reduced under hypoxic conditions to a radical species that causes DNA damage and cell death. nih.gov Another prominent example is banoxantrone (B1667738) (AQ4N), an aliphatic N-oxide that is reduced in hypoxic conditions to AQ4, a potent DNA-affinic agent and topoisomerase II inhibitor. nih.govfrontiersin.orgresearchgate.net This strategy of using an N-oxide as a "trigger" that is selectively pulled by the unique physiology of diseased tissue represents a sophisticated approach in medicinal chemistry. acs.org
Potential as Nitric Oxide (NO) Mimics or Donors
Current scientific literature does not provide direct evidence to support the hypothesis that this compound functions as a nitric oxide (NO) mimic or donor. Research on the broader class of aporphine (B1220529) alkaloids, to which this compound belongs, presents a complex and often contradictory picture regarding interactions with the nitric oxide pathway. While some aporphine alkaloids influence NO levels, the predominant effect observed is the inhibition of NO production, rather than mimicry or donation.
A study on the alkaloids from Desmos rostrata, which led to the isolation of this compound, highlighted its inhibitory activity against Plasmodium falciparum but did not investigate its effects on nitric oxide pathways. researchgate.net
In contrast, extensive research on other aporphine alkaloids has focused on their anti-inflammatory properties, which are often associated with the suppression of nitric oxide. For instance, several aporphine alkaloids have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. mdpi.com Pre-treatment with aporphine alkaloids such as dicentrine, O-methylbulbocapnine, and crebanine (B1669604) has been found to restore normal levels of pro-inflammatory mediators, including nitric oxide, in macrophage cell lines. mdpi.com This suggests a role in modulating, and specifically reducing, NO production in inflammatory contexts.
Further studies on various plant extracts containing aporphine alkaloids have demonstrated significant inhibition of NO production. researchgate.netnih.gov For example, compounds isolated from Polyalthia species showed inhibitory activity on NO production in lipopolysaccharide-stimulated RAW264.7 macrophages. researchgate.net Similarly, alkaloids from Menispermum dauricum were evaluated for their anti-inflammatory activity by measuring the inhibition of NO levels, with some compounds showing potent inhibition. nih.gov
Interestingly, one aporphine alkaloid, liriodenine, has been reported to increase intracellular nitric oxide production in cancer cells, an effect linked to the induction of apoptosis (programmed cell death). taylorandfrancis.comdovepress.com However, this mechanism is distinct from the systemic effects of NO donors or mimics, which typically involve the direct release or simulation of NO to induce physiological responses like vasodilation.
The table below summarizes the observed effects of various aporphine alkaloids on nitric oxide, illustrating the prevalent trend of inhibition.
| Compound/Extract | Source | Effect on Nitric Oxide (NO) | Experimental Model | Reference |
| Dicentrine & analogs | - | Inhibition of NO production | RAW264.7 macrophages | mdpi.com |
| Liriodenine | Enicosanthellum pulchrum | Increase in intracellular NO | SW480 colon cancer cells | taylorandfrancis.comdovepress.com |
| Alkaloids | Polyalthia cinnamomea | Inhibition of NO production | - | researchgate.net |
| Oxoisoaporphine alkaloids | Menispermum dauricum | Inhibition of NO level | LPS-induced RAW264.7 macrophages | nih.gov |
| Aporphine alkaloids | Stephania epigaea & others | Decrease in NO production | - | mdpi.com |
Given the available data, which points towards the inhibition of nitric oxide production by many aporphine alkaloids as part of their anti-inflammatory action, it is unlikely that this compound functions as a nitric oxide mimic or donor. The single instance of an aporphine alkaloid increasing NO is in the specific context of cancer cell cytotoxicity and does not suggest a general NO-donating capability. Further research is required to specifically elucidate the effects of this compound on the nitric oxide pathway.
Structure Activity Relationship Sar Studies of Discretine N Oxide and Analogues
Correlating Structural Variations with Antiplasmodial Efficacy
Structure-activity relationship (SAR) studies are crucial in identifying the chemical features of a molecule responsible for its biological activity. In the context of antiplasmodial compounds, these studies aim to enhance efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Discretine (B1218391) N-oxide itself has demonstrated antiplasmodial activity, with a reported half-maximal inhibitory concentration (IC50) of 4.2 µM against the FcB1 strain of P. falciparum. researchgate.net However, variations in its structure lead to significant changes in potency. A pivotal comparison is with its parent tertiary amine, discretine, which is reportedly three times more potent, suggesting that the free basic nitrogen is important for activity. researchgate.net This indicates that the N-oxide functional group may reduce the compound's ability to accumulate in the acidic food vacuole of the parasite, a common mechanism for alkaloidal antimalarials. scispace.com
Further analysis of related aporphine (B1220529) alkaloids reveals several key structural determinants for antiplasmodial action:
The Aporphine Core and Oxygenation: The presence of a 1,2-methylenedioxy group on the aporphine skeleton, as seen in compounds like roemerine, appears to be a critical factor for enhancing inhibitory activity. upsi.edu.my In contrast, increased substitution with methoxyl groups may lead to a decrease in potency. upsi.edu.my
Dehydrogenation: The analogue dehydrodiscretine, which features an unsaturated bond at the C6a-C7 position, exhibits greater antiplasmodial potency than discretine N-oxide. huji.ac.il
The Nature of the Nitrogen Substituent: In related heterocyclic systems like quinolines, the nature of substituents on the nitrogen-containing ring is critical. Studies on 2-arylvinylquinolines have shown that the vinyl linker and specific substitutions at the C4 position significantly modulate activity. nih.gov
Substitution on the Quinoxaline (B1680401) Ring: In studies of quinoxaline 1,4-di-N-oxide derivatives, another class of N-oxide antimalarials, the presence of electron-withdrawing groups like trifluoromethyl or electron-donating groups like methoxy (B1213986) at the R7 position resulted in some of the most potent compounds. nih.gov
| Compound | Core Structure | Key Features | Antiplasmodial Activity (IC50) | Reference |
|---|---|---|---|---|
| This compound | Aporphine | N-oxide at position 6 | 4.2 µM (FcB1 strain) | researchgate.nethuji.ac.il |
| Discretine | Aporphine | Tertiary amine at position 6 | ~1.4 µM (3x more active than N-oxide) | researchgate.net |
| Dehydrodiscretine | Dehydroaporphine | Unsaturation at C6a-C7 | 0.9 µM (FcB1 strain) | huji.ac.il |
| Roemerine | Aporphine | 1,2-methylenedioxy group | 0.89 µg/ml (3D7 strain) | upsi.edu.mynih.gov |
Analyzing Structural Determinants of Cytotoxicity
While potent antiplasmodial activity is desired, low cytotoxicity against mammalian cells is essential for a viable drug candidate. This compound has been noted for its weak cytotoxic activity, which is a favorable characteristic. huji.ac.il The analysis of its analogues and other aporphine alkaloids helps to identify the structural elements that influence toxicity.
Key findings on the structural determinants of cytotoxicity include:
The Isoquinoline (B145761) Moiety: The core isoquinoline structure present in aporphine alkaloids is believed to contribute to their cytotoxic properties. sapub.org
Oxidation State: Oxoaporphines, which possess a carbonyl group at C-7, and a planar aromatic system, often exhibit significant cytotoxicity against various cancer cell lines. mdpi.com The planarity of the ring system is thought to facilitate DNA intercalation, a potential mechanism of toxicity.
Hydroxyl Groups: The presence and position of hydroxyl groups can modulate cytotoxicity. For instance, a hydroxyl group at the C-7 position has been suggested to increase cytotoxicity against cancer cells. sapub.org
The N-Oxide Group: In studies of other N-oxide-containing compounds, such as nitracrine (B1678954) N-oxides, the N-oxide derivatives are often significantly less cytotoxic under normal oxygen (aerobic) conditions than their corresponding tertiary amine counterparts. nih.gov This differential toxicity is a key principle behind hypoxia-activated prodrugs, where the less toxic N-oxide is reduced to a more toxic amine specifically in the low-oxygen environment of tumors.
The ratio of cytotoxicity to antiplasmodial activity is known as the selectivity index (SI). A high SI is desirable, as it indicates a compound is much more toxic to the parasite than to human cells. For many indolone-N-oxide derivatives, a related class of antimalarials, the SI is a critical parameter in lead compound selection. acs.orgnih.gov
| Compound/Class | Structural Feature | Impact on Cytotoxicity | Reference |
|---|---|---|---|
| This compound | Aporphine N-oxide | Reported as weakly cytotoxic | huji.ac.il |
| Oxoaporphine Alkaloids (e.g., Liriodenine) | C-7 carbonyl, planar aromatic system | Associated with increased cytotoxicity | sapub.orgmdpi.com |
| Norushinsunine | Aporphine with C-7 hydroxyl group | May increase cytotoxicity against cancer cells | sapub.org |
| Nitracrine Analogues | Tertiary amine vs. N-oxide | N-oxides are generally less cytotoxic aerobically | nih.gov |
Influence of the N-Oxide Functionality on Bioactivity Profile
The N-oxide group is a highly polar, zwitterionic functionality that can dramatically alter a molecule's physicochemical and biological properties compared to its tertiary amine precursor. nih.govnih.gov
The primary influences of the N-oxide moiety include:
Reduced Basicity and Activity: The conversion of the tertiary amine in discretine to an N-oxide reduces its basicity. This has a direct negative impact on antiplasmodial activity, as the compound is less able to accumulate via pH trapping in the parasite's acidic food vacuole. researchgate.netscispace.com
Increased Polarity and Solubility: The N⁺-O⁻ bond is highly polar and acts as a strong hydrogen bond acceptor. nih.gov This generally increases the water solubility of the compound, which can alter its pharmacokinetic profile, including absorption, distribution, and excretion. ontosight.airsc.org
Prodrug Potential: In many contexts, particularly in cancer therapy, the N-oxide group is used to create a prodrug. nih.gov The N-oxide itself can be relatively inert, but it can be enzymatically reduced in vivo to the more active tertiary amine. This is especially relevant for developing hypoxia-activated drugs, which are selectively activated in the low-oxygen environments characteristic of solid tumors. nih.gov
Altered Metabolism: The presence of the N-oxide can change the metabolic fate of a molecule, potentially blocking metabolism at the nitrogen atom or providing a new site for metabolic reduction. ontosight.ai
In the case of this compound, its reduced antiplasmodial activity compared to discretine suggests that the N-oxide functionality is detrimental to its primary mechanism of action against P. falciparum. researchgate.net However, this same functional group is a key pharmacophore in other drug classes, like indolone-N-oxides, where the nitrone moiety (C=N⁺-O⁻) is involved in critical oxidation-reduction reactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Oxides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov While specific QSAR models for this compound are not prominently documented, studies on other N-oxide-containing heterocycles provide a framework for understanding the key molecular descriptors that drive bioactivity.
QSAR studies on various N-oxides have revealed that:
Reactivity of the N-Oxide Group: For quinoxaline N-oxides with activity against Trypanosoma cruzi, QSAR models have shown that the antichagasic activity is highly dependent on the reactive properties of the N-oxide group itself. researchgate.netresearchgate.net
Electronic and Steric Factors: In 3D-QSAR studies (CoMFA and CoMSIA) of quinoxaline-1,4-di-oxides, the steric and electrostatic fields around the molecule are key predictors of activity. These models can help design new analogues with optimized substitutions to enhance favorable interactions with a biological target. frontiersin.org
Physicochemical Properties: QSAR models for antioxidant phenols bearing N-oxide donor groups have inferred that activity is related to the presence of substituted aromatic carbons, branched substituents, and specific electronegative groups on the N-oxide ring. nih.gov
Predictive Modeling: These models, once validated, can be used to predict the activity of newly designed compounds in silico, streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.govmendeley.com
Stereochemical Impact on Pharmacological Properties
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of pharmacology. Since biological targets like enzymes and receptors are chiral, they often interact differently with the different enantiomers (mirror-image isomers) of a chiral drug. washington.edunih.gov
Aporphine alkaloids, including discretine, are chiral molecules, with the carbon at position 6a being a key stereocenter. The absolute configuration is designated as either (S) or (R). This stereochemistry can have a profound impact on pharmacological properties:
Differential Biological Activity: The two enantiomers of a drug can have vastly different potencies and even different biological effects. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to unwanted side effects. researchgate.net
Stereoselective Metabolism: The enzymes responsible for drug metabolism are also chiral, leading to stereoselective metabolism, where one enantiomer is processed and eliminated from the body at a different rate than the other. nih.gov
SAR in Related Alkaloids: In the closely related bisbenzylisoquinoline (BBIQ) class of alkaloids, stereochemistry has been shown to be critical for antiplasmodial activity. Studies revealed that alkaloids with an (S) configuration at the C-1′ stereocenter had potent and selective activity against chloroquine-resistant malaria, whereas those with an (R) configuration did not display this selectivity. hilarispublisher.com
Although specific studies comparing the (S) and (R) enantiomers of this compound are not detailed in the provided context, the principles established from related alkaloids strongly suggest that its stereochemistry would be a critical determinant of its biological activity. The precise fit of the alkaloid into the binding pocket of its target is dictated by its 3D shape, making stereochemistry an indispensable consideration in its development as a therapeutic agent. hilarispublisher.combiomedgrid.com
Computational Chemistry Approaches for Discretine N Oxide Research
Quantum Mechanical (QM) Calculations for Structural and Electronic Properties
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of discretine (B1218391) N-oxide. DFT methods, such as the widely used B3LYP functional, can accurately predict the three-dimensional geometry, vibrational frequencies, and various quantum chemical properties of aporphine (B1220529) alkaloids. researchgate.netresearchgate.net
These calculations provide optimized geometric parameters (bond lengths, bond angles, and dihedral angles) that can be compared with experimental data from X-ray crystallography if available. researchgate.net Furthermore, QM calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. Other properties like the Molecular Electrostatic Potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, highlighting sites susceptible to electrophilic or nucleophilic attack. researchgate.net
The N-oxide moiety is a defining feature of discretine N-oxide, and its N-O bond has unique characteristics that can be thoroughly analyzed using computational methods. Theoretical calculations are used to investigate the nature of this bond, which is often described as a donating bond with a significant contribution from back-donation. researchgate.net
Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide a detailed picture of the electron density distribution. NBO analysis, for instance, can be used to calculate the bond order, which for many N-oxides is found to be greater than one, indicating a degree of double bond character. researchgate.net The calculated N-O bond length for related amine N-oxides can be compared to experimental values to validate the computational model. These calculations consistently show that the electronic nature of the rest of the molecule significantly influences the N-O bond's length and strength. researchgate.netscience.gov
| Compound | Calculation Method | Calculated N-O Bond Length (Å) | Experimental N-O Bond Length (Å) | Reference |
|---|---|---|---|---|
| Pyridine N-oxide | B3LYP/6-31G | 1.272 | 1.290 | science.gov |
| Trimethylamine N-oxide | B3LYP/6-31G | 1.381 | 1.388 | science.gov |
| 4-nitropyridine N-oxide | B3LYP/aug-cc-pVTZ | 1.246 | 1.252 | ufpb.br |
Molecular Dynamics (MD) Simulations of Ligand-Target Interactions
Given that this compound has shown biological activity, including cytotoxicity against KB cells and inhibition of Plasmodium falciparum, Molecular Dynamics (MD) simulations are a critical tool for understanding its mechanism of action. researchgate.netacs.org MD simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic interactions between a ligand (this compound) and its biological target (a protein or enzyme). tandfonline.comr-project.org
For example, based on the known anti-cancer activity of the related alkaloid discretine, one could perform MD simulations of this compound docked into the binding site of a relevant cancer target, such as β-catenin. researchgate.net These simulations can:
Assess the stability of the ligand within the binding pocket. researchgate.net
Identify key amino acid residues that form stable hydrogen bonds or hydrophobic interactions.
Calculate the binding free energy to estimate the affinity of the ligand for the target.
Reveal conformational changes in the protein upon ligand binding. tandfonline.com
Such simulations are crucial for predicting how strongly a compound might bind to its target and for providing a rational basis for designing more potent derivatives. researchgate.net
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
DFT calculations are not limited to static structures; they are also extensively used to map out the potential energy surfaces of chemical reactions. researchgate.netscience.gov This allows for the elucidation of reaction mechanisms, transition states, and activation energies. For this compound, DFT could be used to investigate several processes:
Metabolic reactions: Simulating potential metabolic transformations, such as N-deoxygenation or hydroxylation of the aromatic rings, can help predict its metabolites.
Mechanism of action: If the compound acts by covalent modification of its target, DFT can model the reaction pathway and calculate the energy barriers involved.
Fragmentation pathways: DFT can be used to rationalize the fragmentation patterns observed in mass spectrometry, aiding in the structural identification of the alkaloid and its metabolites in complex mixtures. researchgate.net
For instance, studies on the fragmentation of other aporphine alkaloids have successfully used DFT to provide thermochemical data that supports the observed mass spectra. researchgate.net
In Silico Prediction of Biological Activity and SAR
In silico tools play a vital role in predicting the biological and pharmacokinetic profiles of compounds, a field often referred to as Quantitative Structure-Activity Relationship (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. researchgate.netmdpi.com For this compound, these models can predict a wide range of properties before undertaking expensive experimental assays.
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com By creating a virtual library of this compound analogs with modified functional groups, QSAR models can predict which modifications are likely to enhance a desired activity, such as antiplasmodial potency. researchgate.netresearchgate.net
ADMET prediction models can forecast:
Physicochemical properties: LogP, solubility, and polar surface area.
Pharmacokinetic properties: Blood-brain barrier penetration, human intestinal absorption, and plasma protein binding.
Toxicity: Predictions for mutagenicity, cardiotoxicity, and other potential adverse effects. Aromatic N-oxides as a class have been studied for potential mutagenicity, and computational models can help assess this risk. acs.org
| Property | Predicted Value/Classification | Importance |
|---|---|---|
| Human Intestinal Absorption | Good | Indicates potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | High | Suggests potential for activity in the central nervous system. |
| CYP2D6 Inhibition | Inhibitor | Flags potential for drug-drug interactions. |
| hERG Inhibition | Non-inhibitor | Lowers the risk of potential cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Indicates a lower probability of causing DNA mutations. |
Spectroscopic Parameter Prediction and Validation
Computational methods are highly effective at predicting spectroscopic parameters, which can be used to validate the experimentally determined structure of a compound. The initial identification of this compound relied on spectroscopic techniques like 1D/2D NMR and mass spectrometry. acs.org
DFT calculations can predict:
NMR Spectra: By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with the experimental spectrum of this compound serves as a powerful method for structural confirmation.
This process of comparing calculated and experimental spectra creates a feedback loop, where discrepancies can lead to a re-evaluation of either the computational model or the proposed structure, ultimately leading to a more confident structural assignment.
Advanced Analytical Methodologies for Discretine N Oxide and N Oxide Metabolites
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental to the isolation and purification of discretine (B1218391) N-oxide from complex matrices, such as synthetic reaction mixtures or biological samples. The choice of technique is dictated by the scale of the separation and the required purity of the final product.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analytical and preparative separation of N-oxide compounds due to its high efficiency and versatility. innovareacademics.innih.gov For the separation of alkaloid N-oxides like discretine N-oxide, reversed-phase HPLC is commonly employed.
Method development for separating an N-oxide from its parent tertiary amine, such as discretine, often involves careful optimization of several parameters. The increased polarity of the N-oxide functional group typically results in earlier elution times on reversed-phase columns compared to the parent alkaloid. The separation of N-oxide diastereomers, which can form if the nitrogen atom becomes a chiral center upon oxidation, can be particularly challenging and may require specialized chiral stationary phases or method optimization. rsc.org
Key parameters that are optimized during HPLC method development for N-oxide analysis include the mobile phase composition (e.g., the ratio of organic solvent like acetonitrile (B52724) or methanol (B129727) to an aqueous buffer), the pH of the mobile phase, and the choice of the stationary phase. innovareacademics.in The pH of the mobile phase is particularly critical as it influences the ionization state of the analyte and, consequently, its retention behavior. innovareacademics.in For instance, a method developed for the separation of rizatriptan (B1679398) and its N-oxide impurity utilized a gradient elution with a phosphate (B84403) buffer and acetonitrile on an ODS (C18) column. innovareacademics.in Similarly, the separation of codeine N-oxide has been achieved using a mobile phase of acetonitrile, water, and phosphoric acid on a Newcrom R1 column. sielc.com
The following table provides examples of HPLC conditions that have been used for the separation of other N-oxide compounds, which could serve as a starting point for developing a method for this compound.
| Parameter | Example 1: Rizatriptan N-Oxide innovareacademics.in | Example 2: Ivabradine N-Oxide rsc.org | Example 3: Voriconazole N-Oxide nih.gov |
| Column | ODS 3V, 250 × 4.6 mm, 5 µm | Zorbax phenyl, gradient application | ODS column, 2.3-μm particles |
| Mobile Phase A | 0.25 mM potassium dihydrogen phosphate buffer (pH 2.0) and methanol (95:5 v/v) | 0.075% trifluoroacetic acid | Acetonitrile/methanol/phosphate buffer (25/10/65 v/v/v) |
| Mobile Phase B | Acetonitrile | Acetonitrile and methanol mixture | - |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Not Specified |
| Detection | UV at 280 nm | PDA at 285 nm and QDa in positive scan mode | UV detector |
| Column Temperature | 40°C | Not Specified | Not Specified |
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of paramagnetic species, including free radicals. rsc.org While this compound itself is not a radical, its metabolic processing could potentially involve radical intermediates. The reduction of N-oxides can sometimes lead to the formation of radical species, and ESR spectroscopy is an invaluable tool for studying such processes.
The direct detection of highly reactive free radicals in biological systems is often challenging due to their short half-lives. Therefore, a technique known as spin trapping is commonly employed. plos.org This involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic radical adduct. This adduct has a longer half-life and can be readily detected and characterized by ESR.
A common spin trap used for detecting oxygen-centered radicals is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). plos.org If the metabolism of this compound were to generate superoxide (B77818) or hydroxyl radicals, these could be trapped with DMPO, and the resulting DMPO adduct would produce a characteristic ESR spectrum, allowing for the identification of the original radical species. plos.org While no specific studies on radical formation from this compound using ESR have been reported, this methodology represents a powerful approach for investigating its potential bioactivation pathways.
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures and the definitive identification of unknown compounds. isroset.orgmdpi.com
For the analysis of this compound and its metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique. medchemexpress.com LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry. The structure of this compound itself has been established using mass spectrometry in conjunction with 2D-NMR. researchgate.net
In LC-MS analysis of N-oxides, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecular ion ([M+H]+), allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion. The fragmentation patterns of N-oxides can be diagnostic. For example, under certain conditions, N-oxides can exhibit a characteristic neutral loss of an oxygen atom ([M+H-O]+).
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-Q-ToF-MS), provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, further confirming its identity. medchemexpress.com This technique has been instrumental in the characterization of various alkaloid N-oxides. medchemexpress.com
The following table summarizes research findings on the use of hyphenated techniques for the analysis of N-oxide compounds.
| Technique | Analyte(s) | Key Findings | Reference |
| LC-Q-ToF-MS | Various Alkaloid N-Oxides | Confirmed the structure of synthesized N-oxides through accurate mass measurements and fragmentation patterns. | medchemexpress.com |
| LC-MS/MS | Loratadine and its N-oxide metabolites | ESI-MS/MS showed a small loss of water from N-oxides, while APCI-MS produced a distinct [M+H-O]+ ion for N-oxides, allowing differentiation from hydroxylated metabolites. | |
| 2D-NMR and MS | Desmorostratine (B1265161) and this compound | The structures of these new alkaloids were established based on mass spectrometry and 2D-NMR data. | researchgate.net |
Future Research Directions and Applications
Discretine (B1218391) N-Oxide as a Lead Compound in Drug Discovery
A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for the development of new drugs through chemical modifications. wikipedia.orgresearchgate.net Discretine N-oxide has shown promise as such a compound, primarily due to its demonstrated antiplasmodial activity. Research has shown that it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, with a 50% inhibitory concentration (IC50) of 4.2 μM. nih.govmdpi.com This finding positions this compound as a valuable scaffold for the design of new antimalarial agents.
The broader class of protoberberine alkaloids, to which discretine belongs, is known for a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netfrontiersin.orgmdpi.com The introduction of an N-oxide group can significantly alter the physicochemical properties of a molecule, such as its polarity and ability to form hydrogen bonds, which can in turn influence its biological activity, bioavailability, and metabolic stability. jchemrev.comnih.gov The N-oxide functionality can increase water solubility and decrease membrane permeability, which are critical factors in drug development. nih.gov Therefore, future research will likely focus on synthesizing and evaluating analogues of this compound to enhance its potency and selectivity against P. falciparum and to explore its potential against other therapeutic targets. The exploration of isoquinolinequinone N-oxides has already revealed potent derivatives with nanomolar activity against human tumor cell lines, highlighting the potential of this scaffold in oncology. acs.org
Table 1: Biological Activity of this compound
| Biological Target | Activity (IC50) | Source(s) |
| Plasmodium falciparum | 4.2 μM | nih.govmdpi.com |
Exploration of Novel N-Oxide Scaffolds for Therapeutic Development
The therapeutic potential of this compound extends beyond its intrinsic activity and inspires the broader exploration of novel N-oxide scaffolds. Heterocyclic N-oxides are recognized as an emerging class of therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, antiparasitic, and anti-HIV properties. nih.gov The N-oxide motif is not merely a metabolic byproduct but can be a critical component for the molecule's biomedical application. nih.gov
The development of new drugs often involves the modification of "privileged scaffolds," which are molecular frameworks that can be adapted to interact with various biological targets. nih.gov The N-oxide group can act as a bioisosteric replacement for other functional groups, leading to improved pharmacological profiles. nih.gov For instance, some heterocyclic N-oxides can act as nitric oxide (NO) donors, which has implications for treating cardiovascular diseases and neuroprotective applications. nih.gov Research is ongoing to design and synthesize diverse N-oxide-containing compounds to screen for a range of therapeutic activities. This includes the development of isoquinolinequinone N-oxides to combat multidrug resistance in cancer and pyrazolopyridine and pyrrolopyridine derivatives as potent inhibitors of human neutrophil elastase. acs.orgnih.gov The success of these endeavors underscores the vast potential of exploring novel N-oxide scaffolds for the development of future therapeutics.
Catalytic Applications of Chiral N-Oxides in Organic Synthesis
Beyond their medicinal applications, chiral N-oxides are gaining prominence as powerful tools in asymmetric catalysis. nih.govmdpi.com These compounds can function as highly effective organocatalysts, which are small organic molecules that can accelerate chemical reactions and control their stereochemical outcome. nih.govmdpi.com The utility of chiral N-oxides stems from the nucleophilicity of the oxygen atom in the N-oxide bond, which allows it to act as a strong Lewis base. encyclopedia.pub
Chiral heteroaromatic N-oxides are particularly effective in activating silicon-based reagents, making them ideal for reactions such as the allylation, propargylation, and allenylation of aldehydes. nih.govmdpi.com These reactions are fundamental in organic synthesis for the construction of complex molecules, including natural products and drug candidates. nih.gov The ability of chiral N-oxides to create a specific electronic environment in the transition state of a reaction allows for high levels of stereocontrol. nih.govmdpi.com Researchers are actively designing and synthesizing new chiral N-oxides with simple, accessible structures to be used as catalysts in a variety of asymmetric transformations, including the ring-opening of meso-epoxides and aldol (B89426) reactions. nih.govmdpi.comresearchgate.net The development of cost-effective and environmentally friendly catalytic processes using chiral N-oxides remains a significant and active area of research. mdpi.com
Biotechnological Production and Optimization Strategies
The limited availability of many valuable plant-derived alkaloids from their natural sources presents a significant challenge for their large-scale production. nih.gov Metabolic engineering and synthetic biology offer promising solutions to overcome these limitations by using microbial hosts like yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli) as "biofactories" for alkaloid production. nih.govmdpi.com
For protoberberine alkaloids like discretine, the biosynthetic pathways are complex and often involve numerous enzymatic steps and subcellular compartmentalization. nih.gov Researchers are working to elucidate these pathways and reconstruct them in microbial hosts. frontiersin.org This involves identifying and cloning the genes encoding the necessary enzymes from the source plant and expressing them in the heterologous host. nih.gov
Several strategies are being employed to optimize the production of alkaloids in these engineered systems. These include:
Strain optimization: Modifying the host's metabolism to increase the availability of precursor molecules and to redirect metabolic flux towards the desired product. twistbioscience.comnih.gov This can involve disrupting competing metabolic pathways. researchgate.net
Protein engineering and subcellular localization: Modifying enzymes to improve their activity and stability, and targeting them to specific cellular compartments to mimic the natural biosynthetic process. twistbioscience.comnih.gov
Process optimization: Fine-tuning fermentation conditions such as nutrient supply and elicitor treatments to maximize productivity. researchgate.net
The successful de novo biosynthesis of complex alkaloids like tropane (B1204802) alkaloids and noscapine (B1679977) in yeast demonstrates the feasibility of these approaches. frontiersin.orgtwistbioscience.comnih.gov Future research will focus on applying these strategies to the production of this compound and other valuable protoberberine alkaloids, paving the way for a sustainable and scalable supply of these important compounds.
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing discretine N-oxide, and how can purity be validated?
- Methodological Answer: Synthesis typically involves oxidation of discretine using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH and temperature. Purification via column chromatography (e.g., silica gel) is recommended, followed by validation using high-performance liquid chromatography (HPLC) with UV detection . Purity should be confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) to rule out side products .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies by exposing the compound to light, heat (40–60°C), and humidity (75% RH) over 4–12 weeks. Monitor degradation using spectroscopic methods (e.g., FTIR for functional group analysis) and compare results against controls stored at -20°C. Quantify peroxide formation using iodometric titration, as outlined in EH&S guidelines for peroxide-forming compounds .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural features?
- Methodological Answer: Use a combination of ¹H/¹³C NMR to identify proton and carbon environments, particularly the N-oxide moiety’s deshielding effects. Infrared (IR) spectroscopy can confirm the N-O stretch (~1250–1350 cm⁻¹). For advanced confirmation, X-ray crystallography is ideal if single crystals are obtainable .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s proposed reaction mechanisms?
- Methodological Answer: Apply density functional theory (DFT) calculations to model reaction pathways and compare theoretical intermediates with experimental data (e.g., kinetic isotope effects). Use software like Gaussian or ORCA to simulate transition states and validate mechanisms against observed regioselectivity or stereochemical outcomes .
Q. What strategies are recommended for integrating this compound’s bioactivity data with structural analogs to identify structure-activity relationships (SAR)?
- Methodological Answer: Perform multivariate statistical analysis (e.g., principal component analysis, PCA) on bioassay data from analogs. Pair this with molecular docking studies to map functional group interactions to biological targets. Cross-reference with PubMed/MEDLINE datasets to identify understudied analogs, as demonstrated in cyclophosphamide-related compound analyses .
Q. How should researchers design experiments to address discrepancies in reported solubility or reactivity data for this compound?
- Methodological Answer: Replicate conflicting studies under standardized conditions (e.g., USP buffer systems, controlled atmosphere). Use a fractional factorial design to isolate variables (e.g., solvent polarity, temperature). Validate results via interlaboratory comparisons and publish raw datasets in supplementary materials to enhance transparency .
Q. What methodologies enable the detection of this compound’s decomposition products in complex matrices (e.g., biological fluids)?
- Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for targeted analysis. For non-targeted screening, use high-resolution mass spectrometry (HRMS) coupled with molecular networking tools like GNPS to identify unknown metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
